molecular formula C8H13N3 B1464348 6-methyl-N-(propan-2-yl)pyridazin-3-amine CAS No. 1249179-90-5

6-methyl-N-(propan-2-yl)pyridazin-3-amine

Cat. No.: B1464348
CAS No.: 1249179-90-5
M. Wt: 151.21 g/mol
InChI Key: GJGQYEGZCXBRFP-UHFFFAOYSA-N
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Description

6-Methyl-N-(propan-2-yl)pyridazin-3-amine is a pyridazine derivative featuring a methyl group at the 6-position and an isopropylamine substituent at the 3-position. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, known for their versatility in medicinal chemistry and agrochemical applications.

Properties

IUPAC Name

6-methyl-N-propan-2-ylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6(2)9-8-5-4-7(3)10-11-8/h4-6H,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGQYEGZCXBRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-methyl-N-(propan-2-yl)pyridazin-3-amine is a pyridazine derivative that has garnered attention due to its potential biological activities. This compound is part of a broader class of nitrogen-containing heterocycles known for their diverse pharmacological properties. Understanding the biological activity of this specific compound can provide insights into its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H12N4\text{C}_8\text{H}_{12}\text{N}_4

This structure features a pyridazine ring with a methyl group and an isopropyl substituent, which may influence its biological interactions.

Biological Activity Overview

Research indicates that pyridazine derivatives, including this compound, exhibit a variety of biological activities. These include:

  • Antitumor Activity : Pyridazine derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some studies suggest efficacy against various bacterial strains.
  • Neuroprotective Effects : Potential applications in neurodegenerative diseases have been proposed based on structural analogs.

Antiproliferative Activity

A study investigating the antiproliferative effects of pyridine derivatives found that modifications in the structure significantly influenced activity against cancer cell lines such as HeLa and A549. The introduction of functional groups like -OH and -NH2 improved efficacy, suggesting that similar modifications to this compound could enhance its biological activity .

Compound StructureIC50 (μM)Cell Line Tested
This compoundTBDHeLa, A549
Pyridine Derivative A0.058HeLa
Pyridine Derivative B0.021MCF-7

Case Studies and Experimental Findings

A notable study focused on the biological activity relationships of pyridine derivatives highlighted that structural modifications significantly affect their antiproliferative activity. This emphasizes the importance of exploring various substituents on the pyridazine framework to optimize efficacy .

Example Case Study:

In a recent investigation, derivatives similar to this compound were tested for their effects on cancer cell lines. The study reported varying IC50 values, indicating that structural variations could lead to enhanced or diminished biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares 6-methyl-N-(propan-2-yl)pyridazin-3-amine with key analogs, emphasizing substituent effects:

Compound 6-Position 3-Position Molecular Weight Key Properties/Applications Reference
This compound Methyl Isopropylamine ~165.2 g/mol¹ Potential kinase inhibition, herbicidal activity (inferred)
6-Chloro-N-(propan-2-yl)pyridazin-3-amine Chloro Isopropylamine 185.6 g/mol Intermediate in agrochemical synthesis; safety data available
N-(5-Methylpyridin-2-yl)-6-piperazin-1-ylpyridazin-3-amine Piperazinyl 5-Methylpyridylamine 284.3 g/mol Kinase-targeted drug candidates
6-Chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine Chloro 2-Chlorobenzylamine 254.1 g/mol Structural diversity in pesticidal agents
3-Amino-6-phenylpyridazine Phenyl Amine 171.2 g/mol Building block for heterocyclic synthesis

¹Estimated based on molecular formula (C₈H₁₁N₃).

Key Observations:
  • Substituent Effects: 6-Position: Methyl (electron-donating) vs. chloro (electron-withdrawing) groups influence electronic density, affecting reactivity and binding to biological targets. For example, chloro derivatives (e.g., ) are common intermediates but may require further functionalization for bioactivity . In contrast, smaller groups (e.g., benzylamine in ) may increase metabolic stability .

Challenges and Opportunities

  • Structural Optimization : The methyl group may enhance metabolic stability compared to chloro analogs but could reduce solubility. Introducing polar groups (e.g., piperazinyl in ) balances these properties .
  • Unexplored Applications : Pyridazine derivatives are understudied in materials science. The planar aromatic system of this compound could serve as a ligand in coordination chemistry or as a building block for conductive polymers.

Preparation Methods

Condensation and Cyclization Methods

  • Method A (Multicomponent Reaction):
    A common approach involves the condensation of substituted pyridin-2-amine with appropriate aldehydes in the presence of acid catalysts (e.g., p-toluenesulfonic acid) and isocyanides, followed by cyclization under reflux in methanol at 70 °C. This method yields intermediate heterocyclic amines which can be further functionalized.

  • General Cyclization with α-Bromoketones and 2-Aminopyridines:
    Using α-bromoketones and 2-aminopyridines under mild conditions (e.g., in toluene with iodine and tert-butyl hydroperoxide) promotes C–C bond cleavage and cyclization to form N-(pyridin-2-yl) amides and related heterocycles. This metal-free method is notable for its mildness and efficiency.

Amination and Substitution Reactions

  • Pd-Catalyzed Amination:
    Palladium-catalyzed cross-coupling reactions using aryl halides and amines under basic conditions (e.g., t-BuONa in toluene at 110 °C) allow the selective introduction of the propan-2-yl amine substituent at the 3-position of the pyridazine ring. Ligands such as XantPhos and catalysts like Pd2(dba)3 facilitate this transformation.

  • Acid Chloride Coupling:
    Formation of amides or amines via reaction of acid chlorides (prepared from corresponding acids using oxalyl chloride and DMF) with amines under inert atmosphere at room temperature or slightly elevated temperatures is a reliable route to functionalized pyridazine derivatives.

Reduction and Functional Group Transformations

  • Borane-Mediated Reduction:
    Reduction of amide intermediates or other precursors using borane-dimethyl sulfide complex in tetrahydrofuran (THF) at 0–60 °C can yield the desired amine functionality with high selectivity.

Representative Synthetic Procedure for this compound

A plausible synthetic route based on literature data is summarized below:

Step Reagents & Conditions Description Yield & Notes
1 6-methylpyridazin-3-amine precursor + isopropylamine Pd-catalyzed amination in toluene, t-BuONa base, 110 °C Formation of N-(propan-2-yl) substitution at 3-position
2 Purification by silica gel chromatography or prep-HPLC Isolation of pure compound Yields typically >80%
3 Optional reduction with BH3·Me2S in THF at 0-60 °C Conversion of amide intermediates to amines High selectivity and purity

Analytical Data and Reaction Monitoring

  • NMR Spectroscopy:
    Proton NMR typically shows characteristic signals for the methyl group at the 6-position of the pyridazine ring and the isopropyl substituent on the amine nitrogen. Multiplets and doublets correspond to aromatic and aliphatic protons respectively.

  • Mass Spectrometry (ESI-MS):
    Molecular ion peaks consistent with the expected molecular weight confirm the formation of the target compound. For example, observed m/z values correspond to [M+H]+ ions matching the calculated molecular weight.

  • Chromatographic Purification:
    Silica gel chromatography and preparative HPLC are commonly employed to achieve high purity, with solvent systems such as ethyl acetate/hexanes or acetonitrile/water gradients used for elution.

Comparative Table of Key Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Multicomponent Condensation (Method A) Substituted pyridin-2-amine, pyridine-2-carbaldehyde, TosOH, isocyanide, MeOH, 70 °C Efficient one-pot synthesis, mild conditions Requires purification steps
Pd-Catalyzed Amination Aryl halide, Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C High selectivity, broad substrate scope Requires Pd catalyst, inert atmosphere
Iodine/TBHP Promoted Cyclization (Metal-Free) α-Bromoketones, 2-aminopyridines, I2, TBHP, toluene Mild, metal-free, environmentally friendly Limited to specific substrates
Acid Chloride Coupling Acid chloride, amine, DIEA, DCM, RT to 80 °C Straightforward, high yield Requires preparation of acid chloride

Summary of Research Findings

  • The synthesis of this compound is effectively achieved via palladium-catalyzed amination of appropriately substituted pyridazine precursors, providing high yields and purity.

  • Metal-free cyclization methods employing iodine and tert-butyl hydroperoxide offer alternative routes with mild conditions, though they may be more substrate-specific.

  • Reduction steps using borane complexes enhance the conversion of intermediates to the desired amine functionalities with high selectivity.

  • Analytical data including NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compound.

Q & A

Q. What are the optimal synthetic routes for 6-methyl-N-(propan-2-yl)pyridazin-3-amine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated pyridazine precursor (e.g., 3,6-dichloropyridazine) with isopropylamine. Key optimization parameters include:
  • Temperature : Elevated temperatures (80–120°C) to enhance reaction kinetics while avoiding decomposition .
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize transition states .
  • Catalyst : Use of bases like K₂CO₃ to deprotonate the amine and drive the reaction .
  • Monitoring : Reaction progress tracked via TLC or HPLC to identify intermediates and byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns on the pyridazine ring and isopropyl group .
  • X-ray Crystallography : Resolve bond lengths and angles, particularly the C-N bond between pyridazine and the amine .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • FT-IR : Identify N-H stretching (3200–3400 cm⁻¹) and aromatic C-H vibrations .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

  • Methodological Answer :
  • Stability Studies : Accelerated degradation testing under stress conditions (heat, light, humidity) using HPLC to monitor purity.
  • Degradation Pathways : Hydrolysis of the amine group under acidic/basic conditions or oxidation of the pyridazine ring .
  • Storage Recommendations : Anhydrous, inert atmospheres (argon) and temperatures ≤ -20°C to minimize decomposition .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

  • Methodological Answer : SAR studies involve systematic modification of substituents:
Substituent PositionModificationObserved EffectReference
Pyridazine C-6Methyl → EthylIncreased lipophilicity, altered receptor binding .
Amine GroupIsopropyl → CyclohexylEnhanced enzymatic inhibition but reduced solubility .
Computational docking (e.g., AutoDock) can predict binding affinities to targets like kinases or GPCRs .

Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein active sites to assess permeability and binding stability .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., CYP450 metabolism) .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls to minimize variability .
  • Dose-Response Curves : Repeat experiments with gradient concentrations to validate potency thresholds .
  • Meta-Analysis : Compare data across studies while accounting for differences in solvent (DMSO vs. saline) or incubation times .

Q. What mechanistic insights explain the compound’s inhibition of specific enzymes (e.g., kinases or phosphodiesterases)?

  • Methodological Answer :
  • Enzyme Kinetics : Measure KmK_m and VmaxV_{max} under varying substrate/inhibitor concentrations to determine competitive/non-competitive inhibition .
  • Crystallography : Resolve inhibitor-enzyme co-crystal structures to identify binding motifs (e.g., hydrogen bonds with catalytic residues) .
  • Mutagenesis : Modify suspected binding residues (e.g., Ala scanning) to confirm critical interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-methyl-N-(propan-2-yl)pyridazin-3-amine
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6-methyl-N-(propan-2-yl)pyridazin-3-amine

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